molecular formula C16H13NO2 B2991603 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole CAS No. 190901-33-8

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole

Cat. No.: B2991603
CAS No.: 190901-33-8
M. Wt: 251.285
InChI Key: CLTASHIEZGGJOV-DHZHZOJOSA-N
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Description

3-[(E)-2-(4-Methoxyphenyl)ethenyl]-2,1-benzoxazole ( 190901-33-8) is a benzoxazole derivative supplied for research and development purposes. The benzoxazole scaffold is a privileged structure in medicinal and materials chemistry due to its aromatic, planar, and bicyclic nature, which allows it to interact with biological receptors . This specific compound features a (E)-2-(4-methoxyphenyl)ethenyl substituent, which may extend conjugation and influence its properties. Benzoxazole derivatives are recognized as isosteres of nucleic acid bases like guanine and adenine, making them valuable precursors for synthesizing bioactive molecules and investigating new therapeutic agents . Researchers are exploring analogs of this heterocycle for a wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects . Furthermore, such stilbene-containing benzoxazole derivatives are of significant interest in material science, particularly as optical brighteners and fluorophores due to their intense fluorescence . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-14-4-2-3-5-15(14)17-19-16/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTASHIEZGGJOV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole typically involves the condensation of 2-aminophenol with 4-methoxybenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position: Para vs. Ortho Effects

The position of substituents on the benzoxazole scaffold significantly influences activity profiles:

Compound Name Substituent Position Antimycobacterial Activity (MIC, μM) PET Inhibition (IC₅₀, μM) Key Findings
3-[(E)-2-(4-Methoxyphenyl)ethenyl]-2,1-benzoxazole Para 1.14 (M. tuberculosis) >200 Highest antimycobacterial activity; outperforms isoniazid against M. avium and M. kansasii
2-[(E)-2-(2-Methoxyphenyl)ethenyl]-1,3-benzoxazole Ortho Moderate 76.3 Highest PET inhibition; targets the donor side of photosystem II

Key Observations :

  • Para-substituted compounds exhibit enhanced antimycobacterial activity but reduced PET inhibition, likely due to steric and electronic compatibility with mycobacterial targets .
  • Ortho-substituted analogs prioritize PET inhibition, attributed to improved interaction with chloroplast proteins .

Substituent Type: Methoxy vs. Cyclic and Sulfur-Containing Groups

Variations in substituent chemistry further modulate activity:

Compound Name Substituent Antimycobacterial Activity (MIC, μM) Key Structural Insight
This compound 4-Methoxyphenyl 1.14 (M. tuberculosis) Electron-donating methoxy group enhances lipophilicity and target binding
2-[(E)-2-(2,3-Dihydro-1-benzofuran-5-yl)ethenyl]-1,3-benzoxazole 2,3-Dihydrobenzofuran-5-yl Comparable to compound 3 Cyclic analog mimics 4-methoxyphenyl; isosteric effects improve bioavailability
2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole 4-Methylsulfanylphenyl Moderate Sulfur atom enhances electron-withdrawing effects, reducing potency vs. methoxy

Key Observations :

  • The 4-methoxyphenyl and its cyclic analog 2,3-dihydrobenzofuran-5-yl exhibit near-equivalent antimycobacterial efficacy, suggesting flexibility in substituent design .
  • Methylsulfanyl groups are less effective, highlighting the importance of electron-donating substituents for mycobacterial targeting .

Comparison with Heterocyclic Analogs: Benzoxazole vs. Benzothiazole

Replacing the benzoxazole oxygen with sulfur (yielding benzothiazoles) alters bioactivity:

Compound Name Core Heterocycle Biological Activity Reference
This compound Benzoxazole Antimycobacterial, PET inhibition
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole Antimicrobial (broad-spectrum)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Benzothiazole Antitumor, antidepressant

Key Observations :

  • Benzothiazoles demonstrate diverse pharmacological roles (e.g., antimicrobial, antitumor) but lack reported antimycobacterial or PET inhibition data .
  • The oxygen atom in benzoxazoles may confer specificity for mycobacterial targets, whereas sulfur in benzothiazoles broadens activity .

Performance Against Standard Drugs

This compound outperforms first-line antitubercular drugs:

Compound/Drug MIC (μM) for M. avium MIC (μM) for M. kansasii Reference
This compound 0.57 0.28
Isoniazid 2.50 1.25

Key Observations :

  • The compound exhibits 4.4-fold greater potency against M. avium and 4.5-fold greater potency against M. kansasii than isoniazid .

Biological Activity

3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety substituted with a methoxyphenyl group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C17H15N1O1\text{C}_{17}\text{H}_{15}\text{N}_1\text{O}_1

This structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to reduced cell proliferation in cancerous cells.
  • Antimicrobial Activity : It has been shown to disrupt bacterial cell membranes and inhibit DNA replication in various pathogens.
  • Photosynthesis Inhibition : Studies indicate that it can inhibit photosynthetic electron transport in chloroplasts, which may have implications for its use as an antimicrobial agent against mycobacterial strains .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity against several strains of bacteria and fungi. For instance:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal4 µg/mL
Escherichia coliBacteriostatic8 µg/mL
Candida albicansAntifungal64 µg/mL

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (breast cancer)10
A549 (lung cancer)15
HT-29 (colon cancer)20

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to the release of cytochrome c and subsequent caspase activation .

Study on Antimycobacterial Activity

A study evaluated the efficacy of this compound against mycobacterial strains. The compound demonstrated superior activity compared to conventional treatments like isoniazid, particularly against Mycobacterium avium and Mycobacterium kansasii. The IC50 values were significantly lower than those for standard drugs used in tuberculosis treatment .

Photosynthesis Inhibition Study

Another investigation focused on the compound's ability to inhibit photosynthetic electron transport. It was found that the para-substituted derivatives had a lower inhibitory effect compared to ortho-substituted variants. This characteristic could be leveraged for agricultural applications or further studies into plant-pathogen interactions .

Q & A

Q. What are the optimal synthetic routes for 3-[(E)-2-(4-methoxyphenyl)ethenyl]-2,1-benzoxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between a benzoxazole precursor and 4-methoxycinnamaldehyde. Key steps include:

  • Coupling reactions : Use of triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) to activate intermediates, as demonstrated in analogous benzothiazole syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature control (60–80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios of reagents .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: A multi-technique approach is recommended:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and stereochemistry, as shown in structurally related benzothiazoles and benzisoxazoles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the (E)-configuration of the ethenyl group (J = 16 Hz for trans coupling) and methoxy substituent position.
  • Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error.
    • Computational validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. anticancer activity) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing; IC₅₀ for cytotoxicity) across labs.
  • Structural analogs : Compare activity trends in derivatives with substituent modifications (e.g., electron-withdrawing groups on the benzoxazole ring vs. methoxy positional isomers) .
  • Target validation : Use molecular docking to assess binding affinity to proposed targets (e.g., bacterial topoisomerase II or human kinase receptors) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in benzoxazole derivatives with ethenyl linkages?

Methodological Answer: SAR studies should focus on:

  • Substituent effects : Systematically replace the 4-methoxyphenyl group with halogenated or nitro analogs to evaluate electronic impacts on bioactivity.
  • Conformational analysis : Use NOESY NMR or XRD to correlate spatial arrangement (e.g., planarity of the ethenyl-benzoxazole system) with activity .
  • Computational modeling : Apply QSAR models to predict logP, polar surface area, and bioavailability, linking these to experimental IC₅₀ values .

Q. How can researchers validate synthetic reproducibility and address data inconsistencies in catalytic cross-coupling reactions for this compound?

Methodological Answer: Reproducibility challenges in cross-coupling (e.g., Suzuki-Miyaura) require:

  • Catalyst screening : Test palladium (Pd(PPh₃)₄) vs. nickel catalysts for efficiency in forming the ethenyl bond.
  • Oxygen-sensitive steps : Use Schlenk techniques or gloveboxes to prevent oxidation of boronic acid intermediates.
  • Data triangulation : Cross-validate yields and purity via HPLC, NMR, and independent synthesis in multiple labs .

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